molecular formula C7H11N3 B13078183 4-(azetidin-2-yl)-1-methyl-1H-pyrazole

4-(azetidin-2-yl)-1-methyl-1H-pyrazole

Cat. No.: B13078183
M. Wt: 137.18 g/mol
InChI Key: GCAULIXJPXPTOO-UHFFFAOYSA-N
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Description

4-(Azetidin-2-yl)-1-methyl-1H-pyrazole is a heterocyclic compound that features both an azetidine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azetidin-2-yl)-1-methyl-1H-pyrazole typically involves the formation of the azetidine ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of azetidine derivatives with pyrazole precursors in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-2-yl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the azetidine or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

4-(Azetidin-2-yl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-(azetidin-2-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 4-(Azetidin-2-yl)-1-methylpiperidine
  • 2-(5-chloro-3-(4-(3-chloro-4-oxo-1-(4-(trifluoromethyl)phenyl)azetidin-2-yl)-1-(pyridin-4-yl)-1H-pyrazol-3-yl)-1H-indol-1-yl)-N’-(1-(4-nitrophenyl)ethylidene)acetohydrazide

Uniqueness

4-(Azetidin-2-yl)-1-methyl-1H-pyrazole is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to interact with a broader range of molecular targets compared to simpler compounds .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4-(azetidin-2-yl)-1-methylpyrazole

InChI

InChI=1S/C7H11N3/c1-10-5-6(4-9-10)7-2-3-8-7/h4-5,7-8H,2-3H2,1H3

InChI Key

GCAULIXJPXPTOO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CCN2

Origin of Product

United States

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